molecular formula C24H26N4O3 B12125621 butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12125621
M. Wt: 418.5 g/mol
InChI Key: YRCZKNADQCXXQW-UHFFFAOYSA-N
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Description

Butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a fused heterocyclic core. Key structural features include:

  • A pyrrolo[2,3-b]quinoxaline backbone with an amino group at position 2.
  • A butyl ester at position 3, enhancing lipophilicity.
  • A 2-(4-methoxyphenyl)ethyl substituent at position 1, providing steric bulk and electronic modulation via the para-methoxy group.

The 4-methoxyphenyl group is a common pharmacophore in medicinal chemistry, often influencing bioavailability and target interactions .

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C24H26N4O3/c1-3-4-15-31-24(29)20-21-23(27-19-8-6-5-7-18(19)26-21)28(22(20)25)14-13-16-9-11-17(30-2)12-10-16/h5-12H,3-4,13-15,25H2,1-2H3

InChI Key

YRCZKNADQCXXQW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=C(C=C4)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring is introduced through a cyclization reaction involving the quinoxaline intermediate and an appropriate reagent, such as an α,β-unsaturated carbonyl compound.

    Substitution Reactions: The introduction of the butyl ester group, amino group, and methoxyphenyl ethyl group is achieved through nucleophilic substitution reactions. These reactions typically require the use of strong bases or acids as catalysts and are carried out under controlled temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be performed on the quinoxaline ring, converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, alkylation, and acylation, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and halogens (Cl₂, Br₂) are employed under various conditions, often in the presence of catalysts like Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dihydroquinoxaline compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Medicinal Chemistry

Butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has shown promise in various therapeutic areas:

  • Anticancer Activity : Preclinical studies indicate that this compound may induce apoptosis in cancer cells. Its mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest and programmed cell death .
  • Neurodegenerative Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating diseases like Alzheimer's and Parkinson's.
  • Infectious Diseases : Preliminary findings indicate that it may possess antimicrobial properties, making it a candidate for further exploration against bacterial and viral infections.

Biochemical Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and receptor binding. Its unique structure allows for the exploration of new chemical reactions and synthetic methodologies. It can act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets .

Industrial Applications

The stability and reactivity of this compound make it suitable for various industrial applications:

  • Material Development : It can be utilized in the synthesis of advanced materials such as polymers and coatings due to its chemical properties.
  • Dyes and Pigments : The compound may also find applications in producing dyes, leveraging its structural characteristics for color stability.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of this compound demonstrated significant cytotoxic effects on several cancer cell lines. The results indicated that treatment led to increased apoptosis rates compared to control groups, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

Research exploring neuroprotective effects revealed that this compound could enhance neuronal survival under oxidative stress conditions. This suggests its utility in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. The exact molecular pathways involved may include the modulation of signaling pathways, such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares the target compound with structurally similar pyrroloquinoxaline derivatives, focusing on substituents, ester groups, and molecular properties:

Compound Name Substituent at Position 1 Ester Group Molecular Formula Molecular Weight (g/mol) Key Attributes Reference
Butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Target) 2-(4-Methoxyphenyl)ethyl Butyl C25H26N4O3* ~434.5* Enhanced lipophilicity; para-methoxy electronic effects
Butyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(Ethoxycarbonyl)phenyl Butyl C24H24N4O4 432.48 Polar ethoxycarbonyl group; higher solubility
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(Ethoxycarbonyl)phenyl Methyl C22H20N4O4 404.43 Reduced steric hindrance; shorter ester chain
Ethyl 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2-Naphthyl Ethyl C23H18N4O2 382.42 Bulky aromatic substituent; potential π-π interactions
Butyl 2-amino-1-[(4-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Methoxyphenylmethyl (benzyl) Butyl C24H24N4O3 404.50 Shorter spacer (benzyl vs. phenethyl); altered conformation
Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2,5-Dimethylphenyl Ethyl C21H20N4O2 360.41 Steric hindrance from methyl groups; reduced polarity

Key Observations

Ethoxycarbonyl groups (C24H24N4O4, ) increase polarity, which may enhance aqueous solubility but reduce membrane permeability.

Ester Group Influence :

  • Butyl esters (e.g., target compound, ) confer higher lipophilicity than methyl or ethyl esters, favoring blood-brain barrier penetration in drug design.
  • Methyl esters (C22H20N4O4, ) are more susceptible to hydrolysis, impacting metabolic stability.

Electronic and Steric Modifications :

  • 4-Methoxy vs. 2,5-Dimethylphenyl : The para-methoxy group (target compound) donates electrons via resonance, while methyl groups (C21H20N4O2, ) sterically hinder rotation, altering binding kinetics.
  • Naphthyl substituents (C23H18N4O2, ) introduce planar aromaticity, favoring stacking interactions in hydrophobic environments.

Research Implications

  • Drug Design : The target compound’s phenethyl spacer and para-methoxy group balance lipophilicity and electronic effects, making it a candidate for central nervous system (CNS) targets .
  • Synthetic Optimization : Substituting the ester chain (butyl → ethyl/methyl) or modifying the aryl group (naphthyl, dimethylphenyl) allows tuning of pharmacokinetic properties .

Biological Activity

Butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, emphasizing its pharmacological relevance.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the use of pyrrole derivatives and quinoxaline precursors. The synthesis often employs techniques such as Heck-Matsuda arylation reactions, which facilitate the formation of complex structures through palladium-catalyzed coupling reactions .

Table 1: Synthetic Route Overview

StepReagents/ConditionsProduct
1Pyrrole derivative + Quinoxaline precursorIntermediate A
2Palladium catalyst + Anhydrous conditionsThis compound

Anticancer Properties

Recent studies have indicated that derivatives of pyrroloquinoxalines exhibit significant anticancer activity. For instance, certain analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The most active compounds showed IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively, which are comparable to established chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .

Antiviral Activity

There is emerging evidence that compounds similar to this compound exhibit antiviral properties. For example, certain quinoxaline derivatives have shown protective effects against viral infections, with effective concentrations (EC50) lower than those of existing antiviral agents like ningnanmycin .

Antimicrobial Effects

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Anticancer Study : In a recent study, a series of pyrroloquinoxaline derivatives were tested against various cancer cell lines. Results indicated that modifications to the side chains significantly enhanced anticancer activity, suggesting that this compound could be optimized for better efficacy.
  • Antiviral Research : A comparative study on the antiviral efficacy of quinoxaline derivatives revealed that some compounds exhibited strong inhibitory effects on human herpesvirus types, suggesting a promising avenue for development in antiviral therapies.

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